molecular formula C13H15NO3 B11723414 5-hydroxyspiro[chromene-2,4'-piperidin]-4-(3H)-one

5-hydroxyspiro[chromene-2,4'-piperidin]-4-(3H)-one

Cat. No.: B11723414
M. Wt: 233.26 g/mol
InChI Key: ZDYFZFREYIKWGA-UHFFFAOYSA-N
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Description

5-hydroxyspiro[chromene-2,4’-piperidin]-4-(3H)-one is a synthetic organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique spiro linkage, where two rings are connected through a single atom. The presence of a hydroxyl group and a chromene moiety in its structure suggests potential biological activity and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-hydroxyspiro[chromene-2,4’-piperidin]-4-(3H)-one typically involves multi-step organic reactions. One common method includes:

    Formation of the Chromene Ring: This can be achieved through the condensation of salicylaldehyde with an appropriate ketone under acidic or basic conditions.

    Spirocyclization: The chromene intermediate is then subjected to spirocyclization with a piperidine derivative, often using a Lewis acid catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde.

    Reduction: The chromene ring can be reduced under hydrogenation conditions to form a dihydrochromene derivative.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) under mild conditions.

    Reduction: Catalysts like Pd/C (Palladium on carbon) in the presence of hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of 5-oxo-spiro[chromene-2,4’-piperidin]-4-(3H)-one.

    Reduction: Formation of 5-hydroxy-dihydrospiro[chromene-2,4’-piperidin]-4-(3H)-one.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique spiro structure.

    Material Science:

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes due to its structural similarity to natural substrates.

    Antimicrobial Activity: Potential use as an antimicrobial agent against various pathogens.

Medicine

    Drug Development: Exploration as a lead compound for the development of new pharmaceuticals targeting specific biological pathways.

    Therapeutic Agents: Potential use in the treatment of diseases such as cancer, inflammation, and neurological disorders.

Industry

    Chemical Synthesis: Use as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceutical Manufacturing: Potential incorporation into drug formulations for enhanced efficacy.

Mechanism of Action

The mechanism of action of 5-hydroxyspiro[chromene-2,4’-piperidin]-4-(3H)-one involves its interaction with specific molecular targets. These may include:

    Enzyme Inhibition: Binding to the active site of enzymes, thereby inhibiting their activity.

    Receptor Modulation: Interaction with cellular receptors, leading to modulation of signaling pathways.

    DNA Intercalation: Potential intercalation into DNA, affecting transcription and replication processes.

Comparison with Similar Compounds

Similar Compounds

    Spiro[chromene-2,4’-piperidin]-4-(3H)-one: Lacks the hydroxyl group, which may affect its biological activity.

    5-hydroxyspiro[chromene-2,4’-pyrrolidin]-4-(3H)-one: Similar structure but with a pyrrolidine ring instead of piperidine.

    5-hydroxyspiro[chromene-2,4’-piperazin]-4-(3H)-one: Contains a piperazine ring, which may alter its chemical reactivity.

Uniqueness

The presence of the hydroxyl group in 5-hydroxyspiro[chromene-2,4’-piperidin]-4-(3H)-one imparts unique chemical and biological properties. This functional group can participate in hydrogen bonding, enhancing the compound’s interaction with biological targets and potentially increasing its solubility in aqueous environments.

Properties

Molecular Formula

C13H15NO3

Molecular Weight

233.26 g/mol

IUPAC Name

5-hydroxyspiro[3H-chromene-2,4'-piperidine]-4-one

InChI

InChI=1S/C13H15NO3/c15-9-2-1-3-11-12(9)10(16)8-13(17-11)4-6-14-7-5-13/h1-3,14-15H,4-8H2

InChI Key

ZDYFZFREYIKWGA-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC12CC(=O)C3=C(C=CC=C3O2)O

Origin of Product

United States

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